molecular formula C10H13FN2O B119058 3-Fluoro-4-morpholinoaniline CAS No. 93246-53-8

3-Fluoro-4-morpholinoaniline

Cat. No. B119058
CAS RN: 93246-53-8
M. Wt: 196.22 g/mol
InChI Key: FQGIBHQUVCGEAC-UHFFFAOYSA-N
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Description

3-Fluoro-4-morpholinoaniline is a member of morpholines . It has a fluorinated aniline linked to a morpholine, a heterocycle featuring both amine and ether groups . The molecular formula is C10H13FN2O .


Synthesis Analysis

The precursor compound 3-fluoro-4-morpholinoaniline is an important intermediate of the antibiotic drug linezolid. It was synthesized initially by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions . Novel morpholine and its sulfonamide derivatives were designed and synthesized as potential anti-tumor agents .


Molecular Structure Analysis

The IUPAC name of 3-Fluoro-4-morpholinoaniline is 3-fluoro-4-morpholin-4-ylaniline . The InChI is InChI=1S/C10H13FN2O/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 . The Canonical SMILES is C1COCCN1C2=C(C=C(C=C2)N)F .


Chemical Reactions Analysis

By having the accessible primary amine, 3-fluoro-4-morpholinoaniline reacts with aldehyde to form Schiff bases . A series of new sulfonamides and carbamates have been synthesized in good yields by the reaction of substituted aryl sulfonyl chlorides and substituted aryl/acyclic chloroformates with the precursor compound .


Physical And Chemical Properties Analysis

The molecular weight of 3-Fluoro-4-morpholinoaniline is 196.22 g/mol . The density is 1.2±0.1 g/cm3, and the boiling point is 364.9±42.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C, and the enthalpy of vaporization is 61.1±3.0 kJ/mol .

Scientific Research Applications

Synthesis and Antimicrobial Activity

3-Fluoro-4-morpholinoaniline is a key intermediate in the synthesis of various pharmaceutical compounds. A study by Janakiramudu et al. (2017) describes its use in the creation of sulfonamides and carbamates, showing significant antimicrobial activity. This demonstrates the compound's potential in developing new antimicrobial agents.

Role in Linezolid Synthesis

The compound plays a crucial role in the synthesis of linezolid, an antibiotic drug. Basoglu et al. (2012) explored its conversion to various derivatives, revealing good antitubercular activities. This indicates its importance in tuberculosis treatment research.

Antitumor and Antiviral Applications

In the field of cancer and viral infections, research has shown promising results. Hao et al. (2017) synthesized a compound using 3-Fluoro-4-morpholinoaniline that inhibits the proliferation of certain cancer cell lines. Similarly, Ivachtchenko et al. (2019) developed a molecule for inhibiting hepatitis B, highlighting its potential in antiviral research.

Electrochemical Studies

The electrochemical properties of derivatives of 3-Fluoro-4-morpholinoaniline have been studied, indicating its potential in material science. For example, Esmaili and Nematollahi (2011) investigated the electrochemical oxidation of 4-morpholinoaniline, paving the way for new material synthesis methods.

Anti-Inflammatory Properties

In the field of anti-inflammatory drug development, Honavar et al. (2020) synthesized carboxamides from 3-fluoro-4-morpholinoaniline and tested them for anti-inflammatory activity. This research opens new avenues in developing anti-inflammatory medications.

Safety And Hazards

Users should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

The dihydropyranoindole structures were previously identified as promising scaffolds for improving the anti-cancer activity of histone deacetylase inhibitors . Low concentrations of newly synthesized BuTD-CH could be safely used as an antimicrobial and pharmacological agent for inhibiting the growth of human pathogenic microbes and hepatocellular and adenocarcinoma therapy .

properties

IUPAC Name

3-fluoro-4-morpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGIBHQUVCGEAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363323
Record name 3-fluoro-4-morpholinoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-morpholinoaniline

CAS RN

93246-53-8
Record name 3-Fluoro-4-morpholinoaniline
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Record name 3-fluoro-4-morpholinoaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-4-(morpholin-4-yl)aniline
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Record name 3-FLUORO-4-MORPHOLINOANILINE
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Synthesis routes and methods I

Procedure details

To a solution of 4-(2-fluoro-4-nitrophenyl)morpholine (15.0 g, 66 mmol) in THF (100 mL) was added Pd/C (3.0 g). The reaction mixture was stirred at rt under H2 for 12 h. The mixture was filtered through a celite pad, and the filtrate was concentrated in vacuo to give the title compound as a white solid (11.55 g, 89%).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
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Name
Quantity
3 g
Type
catalyst
Reaction Step One
Yield
89%

Synthesis routes and methods II

Procedure details

10% Pd—C 4.0 g was added to 3-fluoro-4-morpholinyl nitrobenzene (40 g, 177 mmol), ammonium formate (50 g, 793 mmol) in 200 mL of ethyl acetate and stirred at 45˜50° C. for 8 h until the completion of the reaction. The mixture was then filtrated and separated by water. The organic layer was washed with brine and dried over anhydrous magnesium sulfate, filtered, and the solvent was evaporated to provide 33 g of solid in 95% yield.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One
Name
Yield
95%

Synthesis routes and methods III

Procedure details

3,4-Difluoronitrobenzene (25.196 g, 158.38 mmol) is added to a mixture of morpholine (60.0 ml, 688 mmol, 4.34 eq) in THF (30 ml) at −14°. The mixture is permitted to warm to 10° then maintained at 10-13° for 1 hr. A mixture of citric acid monohydrate (75 g, 357 mmol, 2.25 eq) in water (365 ml) is added with concomitant exotherm to 28°. The phases are separated and the aqueous phase is washed with toluene (95 ml). The organic phase is washed with water (315 ml) and concentrated under reduced pressure. Toluene (46 ml) and methanol (60 ml) are added followed by palladium on Carbon (5%, 50% water wet, 3.1603 g, 0.7426 mmol, 0.00469 eq) and the mixture sealed in a Parr shaker. Hydrogen pressure (40 psi) is applied and maintained while agitating for 42 min. The catalyst is then removed by filtration under reduced pressure and washed with toluene (60 ml). Heptane (150 ml) is added to the filtrate and the resultant slurry concentrated under reduced pressure. Heptane (300 ml) is added and the precipitate collected by filtration under reduced pressure and washed with heptane and dried to give the title compound, HPLC (stationary phase is 4.6×250 mm zorbax RX C-8 column; mobile phase is acetonitrile (650 ml), triethylamine (1.85 ml) and acetic acid (1.30 ml) and water of sufficient amount to make 1,000 ml; flow rate=3.0 ml/min; UV detection at 254 nm) RT=1.08 min, >99.3 area); NMR (Pyridine-D5) 2.95-2.98, 3.80-3.83, 5.38, 6.68, 6.78 and 6.90 δ; CMR (Pyridine-D5) 52.43, 67.33, 103.31, 110.63, 121.29, 130.80, 146.23 and 157.72 δ.
Quantity
25.196 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step Two
Name
Quantity
365 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.1603 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
61
Citations
NA More, NL Jadhao, RJ Meshram, P Tambe… - Journal of Molecular …, 2022 - Elsevier
Heterocyclic morpholine compounds are well-known for their anti-cancer activity. In this study, novel morpholine and its sulfonamide derivatives were designed and synthesized as …
Number of citations: 2 www.sciencedirect.com
DB Janakiramudu, D Subba Rao, C Srikanth… - Research on Chemical …, 2018 - Springer
… The precursor compound 3-fluoro-4-morpholinoaniline (7) is an important intermediate of the antibiotic drug linezolid and was synthesized initially by the substitution of morpholine (5) …
Number of citations: 23 link.springer.com
S Narsimha, SK Nukala… - Journal of …, 2020 - Wiley Online Library
… Reduction of 3 using Pd/C to give the 3-fluoro-4-morpholinoaniline 4 in good yields according to published procedures.16, 18 The proposed mechanism of the formation of in situ azide …
Number of citations: 38 onlinelibrary.wiley.com
DR Thandra, R Allikayala - Journal of Molecular Structure, 2022 - Elsevier
… morpholino-3-phenylquinoline-1-ium chloride salt 2 was prepared by refluxion of the ethanolic mixture of 2-phenylmalondialdehyde 1 (0.74 g, 5 mmol) and 3-fluoro-4-morpholinoaniline …
Number of citations: 3 www.sciencedirect.com
DR Thandra, RR Bojja, R Allikayala - SN Applied Sciences, 2020 - Springer
… A mixture of 2-hydroxy-1-napthaldehyde, 2, (0.172 g, 1 mM) and 3-fluoro-4-morpholinoaniline, 3, (0.196 g 1 mM) was dissolved in methanol and refluxed for an hour after spiked with 2 …
Number of citations: 2 link.springer.com
孙凤梅, 韩琼, 蒋正静, 赵潘祥, 王佳, 芮佳怡, 徐继明 - 结构化学, 2019 - cqvip.com
… , N-((5-chloro-3-methyl-1-phenyl-1 H-pyrazol-4-yl)methylene)-4-morpholinoaniline(Ⅲa) and N-((5-chloro-3-methyl-1-phenyl-1 H-pyrazol-4-yl)methylene)-3-fluoro-4-morpholinoaniline(…
Number of citations: 2 www.cqvip.com
SNM Boddapati, AE Kola, S Talari, MS Arnipalli - Chemistry Africa, 2022 - Springer
… of the key linezolid drug intermediate 3-fluoro-4-morpholinoaniline (4). The process involves … at 50 C for 1 h to produce 3-fluoro-4-morpholinoaniline intermediate (4) in 86% yield [40]. …
Number of citations: 0 link.springer.com
A Greco, R De Marco, S Tani… - European Journal of …, 2014 - Wiley Online Library
… The expedient cyclization of the α-hydroxy amide derived from isoserine and 3-fluoro-4-morpholinoaniline to give the corresponding (aminomethyl)oxazolidine-2,4-dione, followed by its …
MR Gudisela, G Vaddamanu, N Srinivasu… - Res J Life Sci Bioinform …, 2018 - rjlbpcs.com
… 3-fluoro-4morpholinoaniline (4) treated with epichlorohydrin (5) in IPA by using p-TSA to form compound 6. process related impurity 8 was synthesized from Compound 6 on heating …
Number of citations: 3 www.rjlbpcs.com
MK Nellutla, P Kamarajugadda, L Soma… - Polycyclic Aromatic …, 2023 - Taylor & Francis
… At room temperature, a solution of 3-fluoro-4-morpholinoaniline (1 eq) in 15 mL acetone was agitated while phenyl isothiocyanate (1.0 mmol, 1 eq) was added dropwise. For about 4 h, …
Number of citations: 2 www.tandfonline.com

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